molecular formula C22H18N2O3S B11320873 N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11320873
M. Wt: 390.5 g/mol
InChI Key: FDVBHHCMSBEDNV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a benzoxepine ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-7-8-20-17(13-18)12-16(9-10-27-20)21(25)24-22-23-14-19(28-22)11-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,23,24,25)

InChI Key

FDVBHHCMSBEDNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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